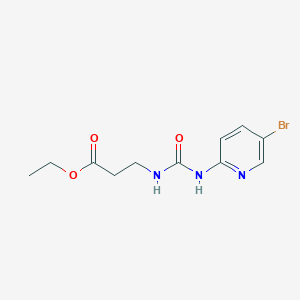

![molecular formula C12H17ClN2O4S B2955756 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide CAS No. 1155000-26-2](/img/structure/B2955756.png)

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide” is a chemical compound with the CAS Number: 1155000-26-2 . It has a molecular weight of 320.8 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-{5-[(dimethylamino)sulfonyl]-2-methoxyphenyl}propanamide . The InChI code for this compound is 1S/C12H17ClN2O4S/c1-8(13)12(16)14-10-7-9(5-6-11(10)19-4)20(17,18)15(2)3/h5-8H,1-4H3,(H,14,16) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.8 . It’s a powder that is stored at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Scientific Research Applications

Enantioselective Synthesis and Therapeutic Potential

The compound 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is explored in the context of enantioselective synthesis, particularly in the production of therapeutic agents. A study demonstrated the first catalytic enantioselective synthesis of a cocaine abuse therapeutic agent, highlighting the potential of such compounds in medicinal chemistry and drug development (Forrat, Ramón, & Yus, 2007).

Light-Switchable Polymers

Innovative research into light-switchable polymers showcases the versatility of compounds related to this compound. A novel cationic polymer demonstrated the ability to switch from a cationic to a zwitterionic form upon light irradiation, presenting applications in gene delivery and bacterial interaction studies (Sobolčiak et al., 2013).

Green Chemistry in Drug Synthesis

Research on the O-methylation of 2-naphthol with dimethyl carbonate, using a greener agent, underlines the importance of sustainable practices in chemical synthesis. This process, relevant to the production of non-steroidal anti-inflammatory drugs like naproxen, aligns with the principles of green chemistry and highlights the role of catalysts in enhancing reaction efficiency and selectivity (Yadav & Salunke, 2013).

Antimicrobial and Enzyme Inhibitory Activities

Compounds structurally related to this compound have been identified with antimicrobial properties and enzyme inhibitory activities. A study on Jolyna laminarioides extract revealed the presence of related compounds exhibiting chymotrypsin inhibitory activity and antibacterial effects, showcasing the therapeutic potential of such molecules (Atta-ur-rahman et al., 1997).

properties

IUPAC Name |

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O4S/c1-8(13)12(16)14-10-7-9(5-6-11(10)19-4)20(17,18)15(2)3/h5-8H,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAORTZUFSKBTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)

methanone](/img/structure/B2955677.png)

![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955679.png)

![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)

![methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2955691.png)

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)